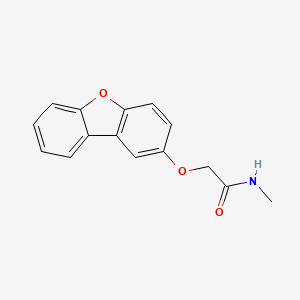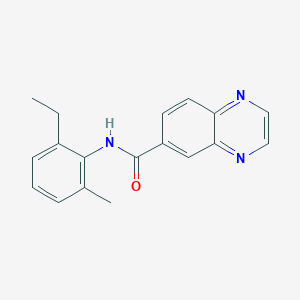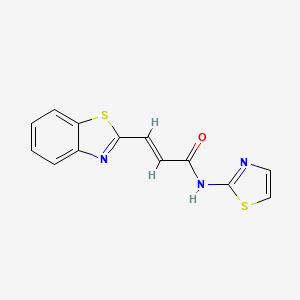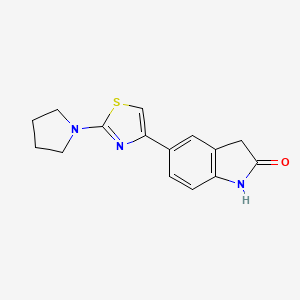![molecular formula C16H22F2N2O2 B7636024 N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide (DFMA) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DFMA is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide selectively binds to and blocks the alpha7 nAChR, which is highly expressed in the central nervous system and is involved in various physiological and pathological processes, including learning and memory, inflammation, and neuroprotection. By blocking the alpha7 nAChR, this compound modulates the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are crucial for cognitive function, mood regulation, and motor control.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia by enhancing the release of acetylcholine and dopamine in the brain. This compound has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. In addition, this compound has been shown to reduce hyperactivity and impulsivity in animal models of ADHD by modulating the release of dopamine and glutamate in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide is a selective antagonist of the alpha7 nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and has a high affinity for the alpha7 nAChR. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential side effects and drug interactions. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluorophenylacetic acid with 2-morpholin-4-ylacetyl chloride in the presence of a base to form the intermediate 4-(3,4-difluorophenyl)butan-2-ol. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst to form this compound.
Aplicaciones Científicas De Investigación
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been shown to reduce hyperactivity and impulsivity in animal models of ADHD.
Propiedades
IUPAC Name |
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-12(2-3-13-4-5-14(17)15(18)10-13)19-16(21)11-20-6-8-22-9-7-20/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTKSGQLIQJHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7635961.png)
![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)
![[2-Oxo-2-[(2-propan-2-ylpyrazol-3-yl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7635968.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)

![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)


![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)
